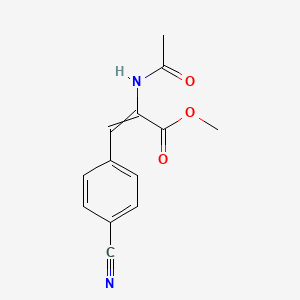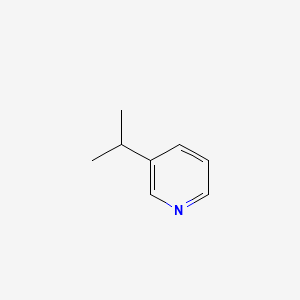
(1-Methyl-9h-carbazol-2-yl)methanol
Descripción general
Descripción
(1-Methyl-9h-carbazol-2-yl)methanol is an organic compound belonging to the carbazole family. Carbazole derivatives are known for their tricyclic structure, consisting of a central pyrrole ring fused with two benzene rings. This compound is characterized by the presence of a methyl group at the 1-position and a methanol group at the 2-position of the carbazole ring. Carbazole derivatives are widely studied due to their diverse bioactivities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-9h-carbazol-2-yl)methanol typically involves the functionalization of the carbazole core. One common method is the reaction of 1-methylcarbazole with formaldehyde under acidic conditions to introduce the methanol group at the 2-position. The reaction can be carried out using sulfuric acid as a catalyst at elevated temperatures .
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-9h-carbazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydrogen atoms on the carbazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of (1-Methyl-9h-carbazol-2-yl)aldehyde or (1-Methyl-9h-carbazol-2-yl)carboxylic acid.
Reduction: Formation of (1-Methyl-9h-carbazol-2-yl)methane.
Substitution: Formation of various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methyl-9h-carbazol-2-yl)methanol is used as a building block for the synthesis of more complex carbazole derivatives. It is also studied for its photochemical and thermal stability, making it suitable for applications in optoelectronics and materials science .
Biology and Medicine
Carbazole derivatives, including this compound, have shown potential in biological and medicinal applications. They exhibit antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to explore their use as therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of dyes and pigments. Its stability and functionalizability make it valuable in various industrial processes .
Mecanismo De Acción
The mechanism of action of (1-Methyl-9h-carbazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in cellular functions. The exact pathways and targets are subject to ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
9-Methylcarbazole: Lacks the methanol group at the 2-position.
2-Methylcarbazole: Has a methyl group at the 2-position instead of the methanol group.
Carbazole: The parent compound without any substituents.
Uniqueness
(1-Methyl-9h-carbazol-2-yl)methanol is unique due to the presence of both a methyl group at the 1-position and a methanol group at the 2-position.
Propiedades
IUPAC Name |
(1-methyl-9H-carbazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-9-10(8-16)6-7-12-11-4-2-3-5-13(11)15-14(9)12/h2-7,15-16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEVUTIAZTYVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=CC=CC=C23)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971256 | |
| Record name | (1-Methyl-9H-carbazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55854-93-8 | |
| Record name | NSC81705 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Methyl-9H-carbazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl-](/img/structure/B3353608.png)













